BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-1-cyanoformamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For medicinal chemistry programs requiring unambiguous SAR data, this compound is the definitive meta-chloro reference. Its distinct electronic and steric properties differentiate it from 2-chloro, 4-chloro, or multi-chlorinated analogs, ensuring consistency in anticancer datasets【Local Evidence†1】. With pre-existing NCI DTP screening data (NSC 373898) on MCF7 and IGROV1 cell lines, new results benchmark directly against established oncology screening resources【Local Evidence†2】. As a versatile building block, its aryl chloride handle supports downstream cross-coupling diversification and late-stage functionalization strategies.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 15313-46-9
Cat. No. B102524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-cyanoformamide
CAS15313-46-9
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C#N
InChIInChI=1S/C8H5ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12)
InChIKeyJWDYTQCFUCWWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-1-cyanoformamide (CAS 15313-46-9): Chemical Identity and Baseline for Procurement Evaluation


N-(3-Chlorophenyl)-1-cyanoformamide (synonyms: m-Chloro-1-cyanoformanilide, Carbonocyanidic amide, (3-chlorophenyl)- (9CI); molecular formula C₈H₅ClN₂O; molecular weight 180.59 g/mol) is a member of the N-aryl cyanoformamide class, characterized by a cyanoformamide (–NH–C(=O)–C≡N) moiety linked to a meta-chlorophenyl ring [1]. The compound has been registered with the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) under NSC number 373898 and carries the label ANTINEOPLASTIC-373898, indicating its submission for anticancer screening [2]. Key computed physicochemical descriptors include XLogP3 = 2.3, topological polar surface area (TPSA) = 52.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, defining its drug-likeness profile within the cyanoformamide series [1].

Why N-(3-Chlorophenyl)-1-cyanoformamide Cannot Be Interchanged with Its 4-Chloro or 3,4-Dichloro Analogs


Within the N-aryl cyanoformamide series, the position and number of chlorine substituents on the phenyl ring dictate the electron distribution, lipophilicity, and three-dimensional conformation of the molecule, which in turn govern target binding, metabolic stability, and cellular permeability. The 3-chloro (meta) isomer, N-(3-chlorophenyl)-1-cyanoformamide, possesses distinct physicochemical properties—including a computed XLogP3 of 2.3 and a TPSA of 52.9 Ų—relative to the 4-chloro (para) analog (CAS 15313-45-8) and the 3,4-dichloro analog (CAS 15313-41-4), both of which have the same molecular formula but differ in substitution pattern and predicted polarity [1]. Substituting one regioisomer for another without experimental validation assumes identical pharmacodynamic and pharmacokinetic behavior, a premise not supported by the structure-activity principles governing halogenated aromatics. Cyanoformamides also serve as versatile synthetic intermediates; the specific reactivity of the meta-chloro derivative in transformations such as palladium-catalyzed cyanoamidation or CsF-promoted decyanation/oxidation cascades may differ from other analogs due to steric and electronic effects of the 3-chloro substituent .

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-1-cyanoformamide Against Closest Analogs


Regioisomeric Differentiation: Meta-Chloro vs. Para-Chloro Cyanoformamide Physicochemical Property Comparison

N-(3-Chlorophenyl)-1-cyanoformamide (meta-chloro) and its para-chloro regioisomer N-(4-chlorophenyl)-1-cyanoformamide (CAS 15313-45-8) share the same molecular formula (C₈H₅ClN₂O) and molecular weight (180.59 g/mol), yet differ in the position of the chlorine substituent. This positional isomerism produces measurable differences in computed drug-likeness parameters. The meta-chloro substitution pattern confers a distinct dipole moment orientation and electron density distribution across the aromatic ring, which influences hydrogen-bonding capacity and π-stacking interactions with biological targets. Although the two isomers have identical heavy atom count (12), rotatable bond count (1), hydrogen bond donor count (1), and acceptor count (2), their XLogP3 values and TPSA are predicted to be equivalent in standard 2D computed descriptors; actual chromatographic retention times or experimental logP measurements would reveal the subtle lipophilicity differences arising from the differing chlorine positions [1]. This structural distinction is critical for scientists requiring a specific regioisomer for structure-activity relationship (SAR) studies or as a synthetic building block where regiochemistry dictates downstream reactivity .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

NCI Developmental Therapeutics Program Screening: Submission and Bioassay Availability for Anticancer Research

N-(3-Chlorophenyl)-1-cyanoformamide has been formally submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) and assigned NSC number 373898, with the database annotation ANTINEOPLASTIC-373898 [1]. NCI human tumor cell line growth inhibition assay data have been generated for at least two cell lines: MCF7 (breast adenocarcinoma) and IGROV1 (ovarian adenocarcinoma), as recorded in the Chemsrc bioassay database under the NCI/DTP source [2]. While the full quantitative GI₅₀ values are not publicly accessible through standard web interfaces, the existence of these NCI-curated datasets constitutes a distinct evidentiary resource for this compound that is not universally available for all close cyanoformamide analogs. Researchers procuring this compound for anticancer screening can request the complete NCI DTP dataset or leverage the pre-existing NCI annotation to contextualize results within the broader NCI-60 screening framework [1].

Cancer Research Anticancer Drug Screening NCI-60 Panel

Differentiation from 3,4-Dichloro Analog: Mono- vs. Di-Chlorinated Cyanoformamide Property Comparison

Relative to N-(3,4-dichlorophenyl)-1-cyanoformamide (CAS 15313-41-4), which bears an additional chlorine atom at the 4-position, the target compound N-(3-chlorophenyl)-1-cyanoformamide has a lower molecular weight (180.59 vs. 215.04 g/mol) and lower computed lipophilicity (XLogP3 ~2.3 vs. ~2.8–3.1 for the dichloro analog) resulting from the absence of the second electron-withdrawing chlorine substituent [1]. The monochloro compound also has a smaller molecular volume and lower polarizability, which affect membrane permeability and nonspecific protein binding. The 3,4-dichloro analog features two adjacent chlorine atoms capable of forming halogen-bonding interactions with complementary Lewis base sites on protein targets; the meta-monochloro compound presents only one chlorine for such interactions. These differences in halogenation degree directly impact binding selectivity profiles and metabolic clearance rates [2].

Medicinal Chemistry Lipophilicity Optimization Halogen Bonding

Synthetic Utility: Cyanoformamide Core as a Versatile Intermediate for Diversification Chemistry

The cyanoformamide functional group (–NH–C(=O)–C≡N) present in N-(3-chlorophenyl)-1-cyanoformamide is a demonstrated versatile precursor for constructing biologically relevant heterocycles and functionalized amides. Recent synthetic methodology advances have shown that cyanoformamides can be efficiently prepared via 4,5-dioxo-imidazolinium cation activation of 1-acyl-1-carbamoyl oximes using dichloroimidazolidinediones (DCIDs), yielding more than 30 examples with good to excellent yields under mild conditions . Additionally, CsF-promoted decyanation/oxidation cascades of N,N-disubstituted aminomalononitriles provide a mild and efficient route to cyanoformamides with wide substrate scope [1]. The 3-chlorophenyl substituent specifically offers a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the aryl chloride position, enabling late-stage diversification that is not possible with non-halogenated cyanoformamide analogs .

Synthetic Methodology Medicinal Chemistry Building Block

Optimal Application Scenarios for N-(3-Chlorophenyl)-1-cyanoformamide in Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies Requiring Meta-Chloro Substitution on the Cyanoformamide Scaffold

When a medicinal chemistry program requires systematic exploration of halogen substitution position effects on the N-aryl cyanoformamide pharmacophore, N-(3-chlorophenyl)-1-cyanoformamide serves as the definitive meta-chloro reference compound. Its regioisomeric identity is unambiguous, with the chlorine atom at the 3-position of the phenyl ring conferring distinct electronic and steric properties compared to the 2-chloro, 4-chloro, or multi-chlorinated analogs [1]. Procurement of this specific regioisomer ensures consistency in SAR datasets and avoids the confounding variable of positional isomerism that would arise from using an incorrectly specified chloro-substituted cyanoformamide.

Anticancer Drug Discovery Leveraging NCI DTP Screening Infrastructure

For oncology research groups utilizing the NCI-60 cell line panel or related NCI DTP screening resources, N-(3-chlorophenyl)-1-cyanoformamide (NSC 373898) offers the advantage of pre-existing NCI screening data on MCF7 breast adenocarcinoma and IGROV1 ovarian adenocarcinoma cell lines [2]. This allows new experimental results to be contextualized against the NCI-generated data, facilitating benchmarking of potency and selectivity. The ANTINEOPLASTIC-373898 annotation further indicates its relevance to anticancer research programs, making it a rational procurement choice for cancer-focused screening campaigns.

Synthetic Methodology Development Using Aryl Halide-Containing Cyanoformamide Building Blocks

In synthetic organic chemistry laboratories developing novel transformations—such as palladium-catalyzed intramolecular cyanoamidation or one-pot syntheses of N′-aryl-N-cyanoformamidines—the 3-chlorophenyl substituent provides an aryl chloride handle for subsequent cross-coupling diversification [1]. This dual-functional character (cyanoformamide reactivity plus aryl halide cross-coupling compatibility) makes the compound a more versatile building block than non-halogenated N-phenyl-1-cyanoformamide, supporting library synthesis and late-stage functionalization strategies.

Physicochemical Property Benchmarking for Halogenated Cyanoformamide Series

When establishing structure-property relationships (SPR) across a series of halogenated cyanoformamides, the well-defined computed descriptors of N-(3-chlorophenyl)-1-cyanoformamide (XLogP3 = 2.3, TPSA = 52.9 Ų, density = 1.412 g/cm³) provide a reference point against which the 4-chloro, 2-chloro, and 3,4-dichloro analogs can be compared [1]. This compound occupies a specific position in the lipophilicity–polarity space of the series, enabling researchers to select the optimal balance of permeability and solubility for their target product profile.

Quote Request

Request a Quote for N-(3-chlorophenyl)-1-cyanoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.